molecular formula C2H7N5 B13889555 5-Amino-2-methyltetrazole n

5-Amino-2-methyltetrazole n

Cat. No.: B13889555
M. Wt: 101.11 g/mol
InChI Key: YLJWLLYTNXXBHZ-UHFFFAOYSA-N
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Description

5-Amino-2-methyltetrazole is a heterocyclic compound with the molecular formula C₂H₅N₅. It is known for its unique structure, which includes a tetrazole ring substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-methyltetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2H-tetrazole with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 5-Amino-2-methyltetrazole often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted tetrazoles .

Scientific Research Applications

5-Amino-2-methyltetrazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyltetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyltetrazole
  • 2-Methyl-5-aminotetrazole
  • 1-Methyl-5-aminotetrazole

Uniqueness

5-Amino-2-methyltetrazole is unique due to its specific substitution pattern on the tetrazole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C2H7N5

Molecular Weight

101.11 g/mol

IUPAC Name

2-methyl-1,3-dihydrotetrazol-5-amine

InChI

InChI=1S/C2H7N5/c1-7-5-2(3)4-6-7/h6H,1H3,(H3,3,4,5)

InChI Key

YLJWLLYTNXXBHZ-UHFFFAOYSA-N

Canonical SMILES

CN1NC(=NN1)N

Origin of Product

United States

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